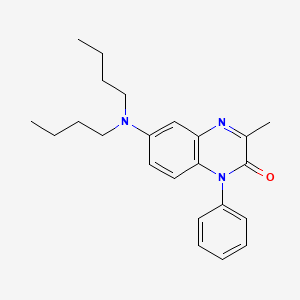![molecular formula C46H53N2O7P B14749757 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14749757.png)
3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” is a complex organic molecule that features multiple functional groups, including ethers, nitriles, and phosphanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the oxolane ring, the introduction of the methoxyphenyl and methoxynaphthyl groups, and the attachment of the phosphanyl and nitrile groups. Each step would require specific reagents and conditions, such as:
Formation of the oxolane ring: This could be achieved through a cyclization reaction involving a diol and an appropriate leaving group.
Introduction of methoxyphenyl and methoxynaphthyl groups: These groups could be introduced via Friedel-Crafts alkylation or acylation reactions.
Attachment of phosphanyl and nitrile groups: These could be introduced through nucleophilic substitution reactions using appropriate phosphanyl and nitrile precursors.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups could be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group could be reduced to form an amine.
Substitution: The phosphanyl group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst could be used.
Substitution: Reagents such as alkyl halides or acyl chlorides could be used.
Major Products Formed
Oxidation: Methoxy groups could be converted to aldehydes or carboxylic acids.
Reduction: The nitrile group could be converted to an amine.
Substitution: New alkyl or acyl groups could be introduced.
科学研究应用
Chemistry
The compound could be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if the compound is being studied for its potential therapeutic properties, it could interact with specific enzymes or receptors, modulating their activity and leading to a desired biological effect. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
相似化合物的比较
Similar Compounds
Bis(4-methoxyphenyl)phenylmethane: A simpler compound with similar methoxyphenyl groups.
3-Methoxynaphthalene: A simpler compound with a similar methoxynaphthyl group.
Di(propan-2-yl)phosphine: A simpler compound with a similar phosphanyl group.
Uniqueness
The uniqueness of “3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” lies in its complex structure, which combines multiple functional groups and aromatic systems. This complexity could confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C46H53N2O7P |
|---|---|
分子量 |
776.9 g/mol |
IUPAC 名称 |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C46H53N2O7P/c1-32(2)48(33(3)4)56(53-27-13-26-47)55-44-30-43(41-28-34-14-11-12-15-35(34)29-42(41)51-7)54-45(44)31-52-46(36-16-9-8-10-17-36,37-18-22-39(49-5)23-19-37)38-20-24-40(50-6)25-21-38/h8-12,14-25,28-29,32-33,43-45H,13,27,30-31H2,1-7H3 |
InChI 键 |
AGWNJLZSKTVYPL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC6=CC=CC=C6C=C5OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



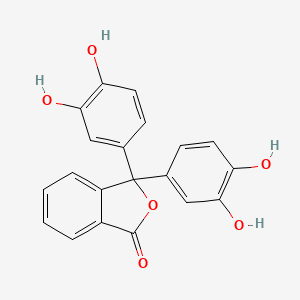
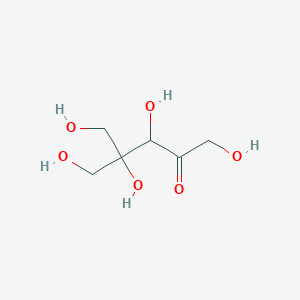

![4-((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B14749695.png)
![(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B14749703.png)
![2-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14749705.png)
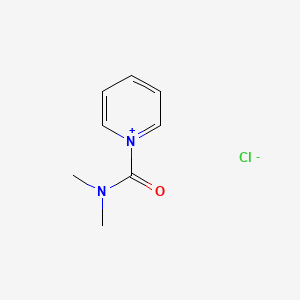
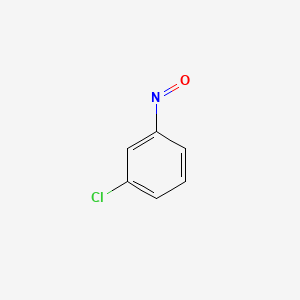


![3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B14749735.png)
